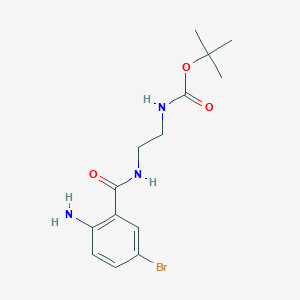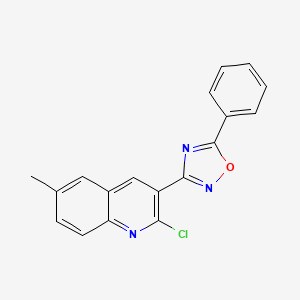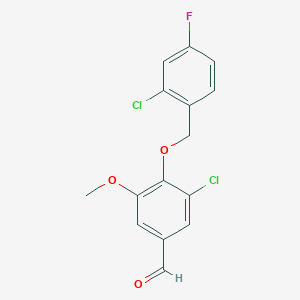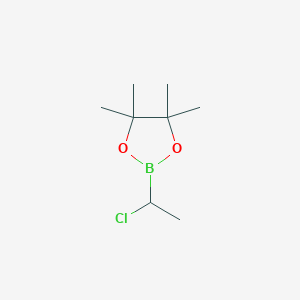
2-(1-Chloroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom bonded to a dioxaborolane ring, which is further substituted with a 1-chloroethyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 1-chloroethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction. The reaction is conducted at a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used under mild conditions to oxidize the boron atom.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents to achieve reduction.
Major Products Formed
Nucleophilic Substitution: The major products are substituted dioxaborolanes with various functional groups replacing the chlorine atom.
Oxidation: The primary products are boronic acids or borate esters.
Reduction: The main products are borohydrides or other reduced boron compounds.
Scientific Research Applications
2-(1-Chloroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Medicine: It is investigated for its potential use in drug delivery systems, where the boron atom can facilitate the transport of therapeutic agents across cell membranes.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes. Additionally, the boron atom can participate in electron transfer reactions, influencing redox pathways and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the 1-chloroethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chloroethyl chloroformate: Contains a chloroformate group instead of the dioxaborolane ring, leading to different reactivity and applications.
Methyl chloroformate: A simpler compound with a chloroformate group, used primarily as a reagent in organic synthesis.
Uniqueness
2-(1-Chloroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the dioxaborolane ring and the 1-chloroethyl group. This combination imparts distinct reactivity, making it a versatile reagent in various chemical transformations. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions, along with its applications in diverse fields, sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H16BClO2 |
|---|---|
Molecular Weight |
190.48 g/mol |
IUPAC Name |
2-(1-chloroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H16BClO2/c1-6(10)9-11-7(2,3)8(4,5)12-9/h6H,1-5H3 |
InChI Key |
LNWZCIWWFNUBNF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12999845.png)
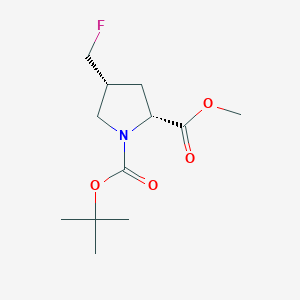
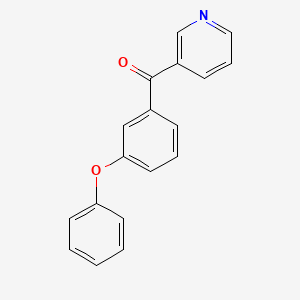
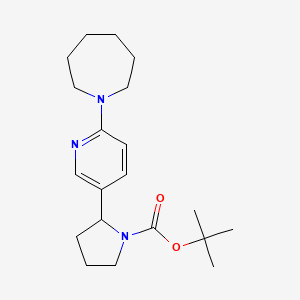
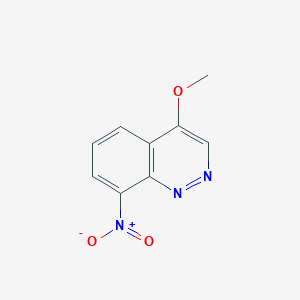
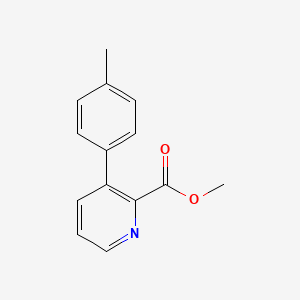
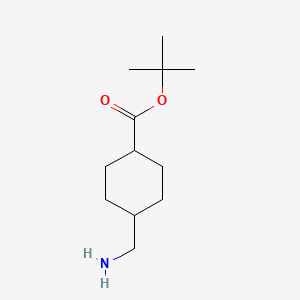
![Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B12999877.png)
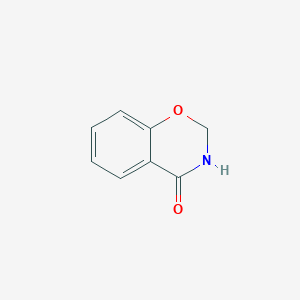

![(2R)-3-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12999898.png)
